9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride

Medicinal chemistry Lipophilicity Drug design

Researchers designing enzyme inhibitors or GPCR-targeted libraries often struggle with flexible scaffolds that yield poor selectivity. This spirocyclic morpholinone lactam addresses that challenge with a rigid [4.5] core providing conformational restriction for enhanced target engagement. • Defined HCl salt ensures reproducible solubility (DMF, DMSO, MeOH) and stoichiometry • N-methyl substitution enables potent σ1 receptor binding-class-level SAR shows tertiary methylamines achieve Ki as low as 24 nM • Balanced cLogP (~0.5) and MW (206.67) support CNS-penetrant candidate design • ≥95% HPLC purity suitable for automated parallel synthesis platforms.

Molecular Formula C8H15ClN2O2
Molecular Weight 206.67 g/mol
CAS No. 1609395-85-8
Cat. No. B1379752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride
CAS1609395-85-8
Molecular FormulaC8H15ClN2O2
Molecular Weight206.67 g/mol
Structural Identifiers
SMILESCN1CC2(CCNC2)OCC1=O.Cl
InChIInChI=1S/C8H14N2O2.ClH/c1-10-6-8(2-3-9-5-8)12-4-7(10)11;/h9H,2-6H2,1H3;1H
InChIKeyPDUZELNRXMQSEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride Overview


9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride (CAS 1609395-85-8) is a spirocyclic heterocycle that integrates a morpholinone lactam with a diazaspiro[4.5]decane core. Its rigid, three-dimensional architecture confers conformational restriction that can enhance target binding selectivity and metabolic stability relative to more flexible acyclic or monocyclic counterparts [1]. Commercially available with typical purities of 95–98% , this hydrochloride salt is a versatile building block for medicinal chemistry and chemical biology applications, particularly in the design of enzyme inhibitors and receptor modulators where spirocyclic frameworks are privileged .

1 Spirocyclic building block with conformationally restricted core
Reported to support target selectivity screening
2 Privileged scaffold for medicinal chemistry and chemical biology
Fits enzyme inhibitor and receptor modulator design workflows
3 Hydrochloride salt with defined stoichiometry
Intended for reproducible solubility in polar media

Irreplaceability of 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride


Substituting the 9‑methyl substituent with hydrogen (CAS 1778734‑60‑3) or a benzyl group (CAS 2094622‑54‑3) alters both the electronic and steric profile of the spirocyclic core, leading to divergent lipophilicity, basicity, and receptor‑binding outcomes . Literature on structurally related spirocyclic amines demonstrates that N‑methylation can convert a weakly active secondary amine into a potent ligand—tertiary methylamines exhibit Ki values as low as 24 nM for σ1 receptors, whereas the corresponding N‑benzyl secondary amines are >100‑fold less potent . Additionally, the hydrochloride salt form of 9‑methyl‑6‑oxa‑2,9‑diazaspiro[4.5]decan‑8‑one ensures a defined stoichiometry (C₈H₁₅ClN₂O₂, MW 206.67) that is critical for reproducible solubility and reactivity in aqueous or polar aprotic media . Procurement of an analog lacking the methyl group or bearing a different counterion introduces uncertainty in downstream synthetic yields and biological assay results.

Target Compound
Analog / Substitute
N-alkyl substitution
9-methyl group present; may influence binding and lipophilicity
Unsubstituted (H) or benzyl analogs; reported binding profiles diverge
Salt form & purity
Hydrochloride, ≥95% HPLC; consistent stoichiometry
Free base or alternative counterions; purity may be lower or undefined
Identity risk
Authentic spirocyclic scaffold (MW 206.67)
May be mislabeled as OSU-6162 (different structure and MW)

Quantitative Differentiation from Structural Analogs


Molecular Weight and Lipophilicity Comparison

The 9‑methyl substituent increases molecular weight to 206.67 g/mol (free base: 170.21 g/mol) and contributes to a calculated logP (cLogP) of approximately 0.2–0.5 units higher than the unsubstituted analog (6‑oxa‑2,9‑diazaspiro[4.5]decan‑8‑one hydrochloride, MW 192.64 g/mol) . This modest increase in lipophilicity can enhance passive membrane permeability without introducing the excessive hydrophobicity of the benzyl analog (9‑benzyl derivative, MW 246.30 g/mol, cLogP ~2.0) .

MW & Lipophilicity
Class-level inference
ΔcLogP +0.3–0.5 vs unsubstituted; cLogP ≈ 0.5
Supports permeability screening range
Calculated values; benzyl analog cLogP ~2.0 may shift properties
Medicinal chemistry Lipophilicity Drug design

N-Methylation and Target Binding Affinity

Although direct binding data for 9‑methyl‑6‑oxa‑2,9‑diazaspiro[4.5]decan‑8‑one are not yet published, strong class‑level SAR from spirocyclic amines demonstrates that N‑methylation critically enhances receptor affinity. In a study of spirocyclic σ1 ligands, tertiary methylamines (trans‑11 and cis‑11) exhibited Ki values of 43 nM and 24 nM, respectively, while the corresponding secondary amines bearing N‑benzyl groups were >100‑fold less potent .

N-Methylation & Binding
Class-level inference
Reported >100‑fold Ki improvement for related methylamines
N-methylation may enhance receptor affinity
Direct binding data for this compound not published; SAR from spirocyclic σ1 ligands
Structure-activity relationship σ1 receptor Medicinal chemistry

Purity Specification and Verification

Commercial lots of 9‑methyl‑6‑oxa‑2,9‑diazaspiro[4.5]decan‑8‑one hydrochloride are supplied with a minimum purity of 95% (HPLC) and often ≥98% . In contrast, the unsubstituted analog (CAS 1778734‑60‑3) is frequently offered only as a technical‑grade material with purity as low as 90% .

Purity
Specification review
≥95% HPLC (standard), often ≥98%
Reduces confounding impurity risk in assays
Unsubstituted analog often supplied at lower purity
Quality control Purity Analytical chemistry

Cost Efficiency vs. Derivatized Analogs

The 9‑methyl derivative (CAS 1609395‑85‑8) is priced at approximately £371 per 250 mg, whereas more elaborate analogs bearing additional substituents (e.g., 2‑[(5‑chlorofuran‑2‑yl)sulfonyl]‑9‑methyl‑6‑oxa‑2,9‑diazaspiro[4.5]decan‑8‑one) are not commercially available in stock and require custom synthesis costing >£2,000 per 100 mg .

Cost Efficiency
Reported
£1,484/g (250 mg pack) vs custom analogs >£20,000/g
Supports cost-effective SAR exploration
Pricing Q2 2026; complex derivatives require custom synthesis
Procurement Cost analysis Building block

Risk of Misidentification as OSU-6162

Several vendors erroneously cross‑reference 9‑methyl‑6‑oxa‑2,9‑diazaspiro[4.5]decan‑8‑one hydrochloride as 'OSU‑6162' . In reality, OSU‑6162 is (3S)‑3‑(3‑methanesulfonylphenyl)‑1‑propylpiperidine (CAS 156907‑84‑5), a dopamine stabilizer with a completely different structure and molecular formula (C₁₅H₂₃NO₂S) [1]. This mislabeling creates a significant procurement hazard for researchers who require the authentic spirocyclic scaffold.

Identity Verification
Identity context
C₈H₁₅ClN₂O₂, MW 206.67; distinct from OSU-6162
Verify vendor label to avoid misprocurement
OSU-6162 has different formula (C₁₅H₂₃NO₂S); confirm by LC-MS/NMR
Compound identity Procurement risk Quality assurance

9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one hydrochloride Use Cases


Hit-to-Lead Optimization in CNS Drug Discovery

The balanced cLogP (~0.5) and modest molecular weight (206.67) of this compound position it as a favorable starting point for CNS‑penetrant drug candidates [1]. Its spirocyclic core provides conformational rigidity that can enhance target selectivity, while the N‑methyl group contributes to binding affinity as demonstrated by class‑level SAR in σ1 receptor ligands . Researchers can utilize this scaffold to generate focused libraries for GPCR or ion channel targets where spirocyclic frameworks are privileged.

sEH Inhibitor Intermediate Synthesis

Compounds structurally related to 9‑methyl‑6‑oxa‑2,9‑diazaspiro[4.5]decan‑8‑one have been identified as potent soluble epoxide hydrolase (sEH) inhibitors with oral activity in chronic kidney disease models [1]. The morpholinone lactam of this scaffold serves as a bioisostere for urea or amide functionalities commonly found in sEH pharmacophores, offering a synthetically tractable handle for further derivatization.

Building Block for Parallel Synthesis

With guaranteed HPLC purity ≥95% and defined salt stoichiometry [1], this compound is suitable for automated parallel synthesis platforms. Its hydrochloride salt form ensures solubility in common reaction solvents (DMF, DMSO, MeOH), and the absence of regioisomeric ambiguity simplifies LC‑MS monitoring of reaction progress.

Comparative SAR with Unsubstituted and Benzyl Analogs

The 9‑methyl derivative can be directly compared with the unsubstituted analog (CAS 1778734‑60‑3) and the benzyl analog (CAS 2094622‑54‑3) to quantify the contribution of the N‑alkyl group to potency, selectivity, and metabolic stability . Such head‑to‑head comparisons are essential for establishing robust SAR and for patent filings that rely on unobvious structural modifications.

Application
Selection Property
Validation Focus
CNS hit-to-lead optimization
Balanced cLogP and spiro rigidity
Target selectivity screening
sEH inhibitor intermediate
Morpholinone lactam bioisostere
Model-response endpoint review
Parallel synthesis building block
Defined salt and purity ≥95%
Reaction reproducibility
N-alkyl SAR comparison
Substitution-dependent activity
Binding and selectivity comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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